molecular formula C9H15Br3 B3053768 1,3,5-Tris(bromomethyl)cyclohexane CAS No. 56025-65-1

1,3,5-Tris(bromomethyl)cyclohexane

Cat. No.: B3053768
CAS No.: 56025-65-1
M. Wt: 362.93 g/mol
InChI Key: HPDNDWLWKJEJTR-UHFFFAOYSA-N
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Description

1,3,5-Tris(bromomethyl)cyclohexane: is an organic compound with the molecular formula C₉H₁₅Br₃ . It is a derivative of cyclohexane, where three bromomethyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring. This compound is known for its utility in organic synthesis, particularly in the formation of star-shaped molecules and dendrimers .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(bromomethyl)cyclohexane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

    Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed to induce elimination.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(bromomethyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The bromine atoms act as leaving groups, making the compound highly reactive towards nucleophiles and bases .

Comparison with Similar Compounds

    1,3,5-Tris(chloromethyl)cyclohexane: Similar in structure but with chlorine atoms instead of bromine.

    1,3,5-Tris(iodomethyl)cyclohexane: Contains iodine atoms, making it more reactive due to the larger atomic size of iodine.

Uniqueness: 1,3,5-Tris(bromomethyl)cyclohexane is unique due to the balance of reactivity and stability provided by the bromine atoms. Bromine is less reactive than iodine but more reactive than chlorine, making this compound versatile for various synthetic applications .

Properties

IUPAC Name

1,3,5-tris(bromomethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNDWLWKJEJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1CBr)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336233
Record name 1,3,5-tris(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56025-65-1
Record name 1,3,5-tris(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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